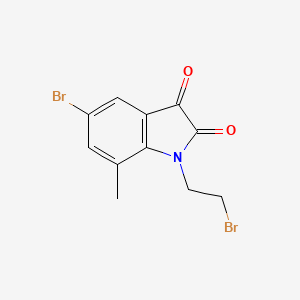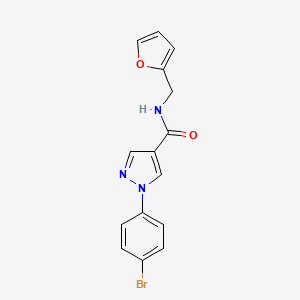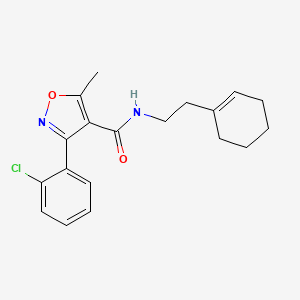![molecular formula C18H26N2O3 B7543713 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MK-677 or Ibutamoren, and it has been shown to have a wide range of effects on the body, including increasing growth hormone levels, improving muscle mass and bone density, and reducing body fat. In
Mécanisme D'action
The mechanism of action of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid is not fully understood. However, it is believed to work by stimulating the release of growth hormone from the pituitary gland. This is thought to occur through the activation of the ghrelin receptor, which is a receptor that is involved in the regulation of appetite and energy balance.
Biochemical and Physiological Effects
In addition to its effects on growth hormone secretion, 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid has been shown to have a range of other biochemical and physiological effects. These include improving insulin sensitivity, increasing muscle mass and bone density, reducing body fat, and improving sleep quality.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid in lab experiments is its ability to increase growth hormone levels in the body. This can be useful for studying the effects of growth hormone on various physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the dose and timing of the compound, which can make it challenging to study its effects in a precise and controlled manner.
Orientations Futures
There are many potential future directions for research on 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid. One area of interest is in studying its effects on aging and age-related diseases. Another area of research is in exploring its potential as a treatment for conditions such as osteoporosis and muscle wasting. Additionally, there is interest in developing new compounds that are similar to 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid but have improved properties, such as greater potency or better selectivity for specific receptors.
Méthodes De Synthèse
The synthesis of 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid involves a complex series of chemical reactions. The starting material for the synthesis is 2-amino-2-methylpropionic acid, which is reacted with phthalic anhydride to form the corresponding imide. The imide is then reacted with hydrazine to form the hydrazide, which is subsequently reacted with 3-methylbutanoyl chloride to form the final product, 5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid.
Applications De Recherche Scientifique
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of growth hormone secretion. Studies have shown that this compound can increase growth hormone levels in the body, which can lead to a range of beneficial effects, including improved muscle mass and bone density, reduced body fat, and increased energy levels.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)11-17(21)19-16-8-7-14(12-15(16)18(22)23)20-9-5-3-4-6-10-20/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPCGAQHCCKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)N2CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
